molecular formula C7H10N2O B14848713 2-Amino-4-(methylamino)phenol

2-Amino-4-(methylamino)phenol

Cat. No.: B14848713
M. Wt: 138.17 g/mol
InChI Key: OSWAUKJYXZYZBZ-UHFFFAOYSA-N
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Description

2-Amino-4-(methylamino)phenol, also known as N-Methyl-2-aminophenol or N-Methyl-2-hydroxyaniline, is an organic compound with the molecular formula C7H9NO. This compound is a derivative of aminophenol and is characterized by the presence of both amino and hydroxyl functional groups on a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4-(methylamino)phenol can be synthesized through several methods. One common approach involves the reaction of hydroquinone with methylamine. This reaction typically occurs under controlled conditions to ensure the selective formation of the desired product . Another method involves the reduction of Schiff bases using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it to corresponding amines.

    Substitution: It can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of electron-donating groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Catalysts: Palladium on carbon (Pd/C) is often used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amines.

Scientific Research Applications

2-Amino-4-(methylamino)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(methylamino)phenol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes and proteins, leading to antimicrobial effects. For example, it has been shown to target the quorum regulator SarA in Staphylococcus aureus, thereby inhibiting biofilm formation and reducing virulence . The compound’s ability to interact with cellular components makes it a valuable tool in both research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-(methylamino)phenol is unique due to the presence of both amino and hydroxyl groups on the benzene ring, which imparts specific reactivity and makes it suitable for a variety of applications. Its ability to undergo multiple types of chemical reactions and its effectiveness in biological systems set it apart from similar compounds.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

2-amino-4-(methylamino)phenol

InChI

InChI=1S/C7H10N2O/c1-9-5-2-3-7(10)6(8)4-5/h2-4,9-10H,8H2,1H3

InChI Key

OSWAUKJYXZYZBZ-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)O)N

Origin of Product

United States

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